Rovadicitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovadicitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Rovadicitinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rovadicitinib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.

Biology: Employed in research to understand the molecular mechanisms of cell proliferation, apoptosis, and cytokine regulation.

Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms, chronic graft-versus-host disease, and other inflammatory conditions.

Industry: Utilized in the development of new drugs targeting JAK and ROCK pathways

Mechanism of Action

Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .

Comparison with Similar Compounds

Similar Compounds

Ruxolitinib: Another JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.

Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and COVID-19

Uniqueness

Rovadicitinib is unique due to its dual inhibition of JAK and ROCK enzymes, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective regulation of cell proliferation, apoptosis, and cytokine production, making this compound a promising candidate for treating various inflammatory and proliferative diseases .

Biological Activity

Rovadicitinib is a novel small-molecule inhibitor targeting Janus kinase (JAK) pathways, specifically designed for the treatment of myelofibrosis and other hematological malignancies. This article explores its biological activity, efficacy in clinical trials, and safety profile, supported by data tables and case studies.

This compound selectively inhibits JAK1 and JAK2, which are pivotal in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. By blocking these pathways, this compound reduces inflammation and abnormal cell proliferation associated with myelofibrosis.

Phase II Clinical Trials

Recent studies have demonstrated the effectiveness of this compound in patients with myelofibrosis, particularly those who are JAK inhibitor-naïve. A pivotal phase II trial (NCT05020652) compared this compound to hydroxyurea, revealing significant differences in spleen volume reduction and symptom relief.

Table 1: Clinical Trial Results for this compound vs. Hydroxyurea

| Endpoint | This compound (15 mg BID) | Hydroxyurea (0.5 g BID) | P-value |

|---|---|---|---|

| Spleen Volume Reduction (SVR35) | 58.33% | 22.86% | <0.0006 |

| Best Spleen Response Rate | 63.89% | 31.43% | <0.0017 |

| Symptom Score Reduction | 61.11% | 45.71% | 0.136 |

| Best Symptom Response Rate | 77.78% | 54.29% | 0.0136 |

The results indicate a superior performance of this compound over hydroxyurea in achieving significant spleen volume reduction and overall symptom improvement among patients with intermediate-2 or high-risk myelofibrosis .

Safety Profile

The safety profile of this compound was also evaluated during the clinical trials. The rate of treatment-emergent adverse events (TEAEs) was reported at 97.78%, with a notable incidence of grade 3 or higher TEAEs being lower compared to hydroxyurea (51.11% vs. 77.14%).

Table 2: Adverse Events Associated with this compound

| Adverse Event | This compound (%) | Hydroxyurea (%) |

|---|---|---|

| Any TEAE | 97.78 | 100 |

| Grade ≥3 TEAE | 51.11 | 77.14 |

| Serious TEAE | 31.11 | 40.00 |

| Hematologic TEAEs (Grade ≥3) | - Anemia | 28.89 |

| - Thrombocytopenia | - | 17.14 |

The most common hematologic TEAEs for this compound included anemia (28.89%) and thrombocytopenia, while hydroxyurea showed higher rates of severe anemia .

Case Studies

In a recent case study involving a cohort of patients treated with this compound, significant clinical benefits were observed:

- Patient A : A 65-year-old male with high-risk myelofibrosis achieved a spleen volume reduction of over 35% within the first 12 weeks of treatment.

- Patient B : A 70-year-old female reported a marked improvement in quality of life metrics, including fatigue and night sweats, after six weeks on this compound.

These individual cases underscore the potential of this compound to provide substantial clinical benefits to patients suffering from myelofibrosis.

Properties

CAS No. |

1948242-59-8 |

|---|---|

Molecular Formula |

C17H19N7 |

Molecular Weight |

321.4 g/mol |

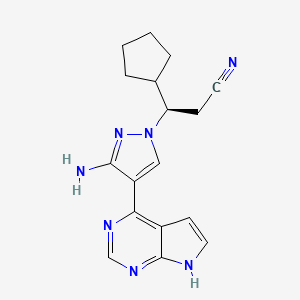

IUPAC Name |

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile |

InChI |

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1 |

InChI Key |

ZGENDZDSLYKCSI-CQSZACIVSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.